2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide
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Overview
Description
Scientific Research Applications
Synthesis and Pharmacological Evaluation
2-Chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide and its derivatives have been synthesized and evaluated for various pharmacological activities. For instance, a study by Hosokami et al. (1992) synthesized acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine and evaluated their anti-ulcer activities in rats, with significant findings in some derivatives (Hosokami et al., 1992). Siddiqui et al. (2014) synthesized N-substituted derivatives of 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, demonstrating their potential as anti-bacterial agents and moderate α-chymotrypsin enzyme inhibitors (Siddiqui et al., 2014).
Chemical and Physical Properties
Research by Sayed et al. (2015) involved studying the crystal structures of N-methylacetamide with a xanthenol host, demonstrating different structures obtained using various solvent compositions (Sayed et al., 2015). Another study by Olszewska et al. (2011) characterized the X-ray powder diffraction of N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, highlighting their potential as pesticides (Olszewska et al., 2011).
Application in Herbicides
Zimmerman et al. (2002) discussed the isolation and detection of dimethenamid (a derivative) in natural water, focusing on the environmental impact of such herbicides (Zimmerman et al., 2002). The study by Blackman (1945) on plant-growth substances as selective weed-killers also mentioned the use of derivatives in agriculture (Blackman, 1945).
Molecular Studies and Theoretical Analysis
Theoretical studies, like the one by Castro et al. (2007), have explored the intramolecular hydrogen bonds in thiazole derivatives related to this compound (Castro et al., 2007).
Safety and Hazards
properties
IUPAC Name |
2-chloro-N-(3,4-dimethoxyphenyl)-N-methylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO3/c1-13(11(14)7-12)8-4-5-9(15-2)10(6-8)16-3/h4-6H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDBGSXQNUFRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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